molecular formula C10H9NO2S B1609683 Methyl 2-amino-1-benzothiophene-3-carboxylate CAS No. 92539-88-3

Methyl 2-amino-1-benzothiophene-3-carboxylate

Cat. No.: B1609683
CAS No.: 92539-88-3
M. Wt: 207.25 g/mol
InChI Key: HUQQDOKKXZCNOI-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)8-6-4-2-3-5-7(6)14-9(8)11/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQQDOKKXZCNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432195
Record name methyl 2-amino-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92539-88-3
Record name methyl 2-amino-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Methyl vs. Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the comparative analysis of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate versus its Ethyl ester derivative.

While the prompt specifies "2-amino-1-benzothiophene," the vast majority of medicinal chemistry involving the "methyl vs. ethyl" ester selection in this context refers to the 4,5,6,7-tetrahydro scaffold synthesized via the Gewald Reaction . This guide focuses on this tetrahydro intermediate, a privileged scaffold in kinase inhibitor and antimicrobial research, while addressing the fully aromatic variant where relevant.

Executive Summary: The Ester "Switch"

In the optimization of thienopyrimidine-based therapeutics, the choice between methyl and ethyl ester precursors at the C-3 position of the thiophene ring is not merely a matter of reagent availability. It is a strategic decision that impacts synthetic yield , crystallinity , lipophilicity (LogP) , and metabolic stability .

  • Methyl Ester: Favored for higher atom economy, faster enzymatic hydrolysis (soft drug design), and often higher synthetic yields in Knoevenagel condensations.

  • Ethyl Ester: Favored for increased lipophilicity (+0.5 LogP shift), slower hydrolysis rates (extended half-life), and altered solubility profiles in non-polar solvents.

Synthetic Chemistry: The Gewald Reaction

The most robust route to these scaffolds is the multi-component Gewald reaction. The choice of alkyl cyanoacetate (Methyl vs. Ethyl) influences the reaction kinetics.[1]

Comparative Reaction Kinetics

The reaction proceeds via a Knoevenagel condensation followed by thiolation and cyclization.

  • Methyl Cyanoacetate: Possesses a less sterically hindered carbonyl carbon. In comparative studies, methyl esters often exhibit slightly faster Knoevenagel condensation rates with cyclohexanone compared to ethyl cyanoacetate, leading to higher yields (85-92%) under standard conditions [1].

  • Ethyl Cyanoacetate: The additional methylene group introduces minor steric bulk and increased inductive donation, slightly reducing the electrophilicity of the carbonyl. Yields are typically comparable (80-88%) but may require longer reflux times or microwave assistance to match the methyl derivative's efficiency [2].

Mechanism of Formation (DOT Visualization)

GewaldMechanism Cyclohexanone Cyclohexanone Intermediate1 Knoevenagel Intermediate Cyclohexanone->Intermediate1 Base (Morpholine) Cyanoacetate Alkyl Cyanoacetate (Me or Et) Cyanoacetate->Intermediate1 Thiol Mercapto-Nitrile Intermediate Intermediate1->Thiol + Sulfur Sulfur Elemental Sulfur (S8) Cyclization Intramolecular Cyclization Thiol->Cyclization Nucleophilic Attack Product 2-amino-thiophene-3-carboxylate (Target) Cyclization->Product Tautomerization

Figure 1: The Gewald reaction pathway. The steric bulk of the cyanoacetate ester group (Me vs Et) primarily impacts the initial Knoevenagel condensation step.

Physicochemical & Pharmacokinetic Profiling

The transition from Methyl (C1) to Ethyl (C2) alters the molecular descriptors significantly enough to impact ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Comparative Data Matrix
PropertyMethyl Ester DerivativeEthyl Ester DerivativeImpact on Drug Design
Formula C₁₀H₁₃NO₂SC₁₁H₁₅NO₂SEthyl adds ~14 Da (molecular weight).
LogP (Calc) ~2.3 - 2.5~2.8 - 3.0Ethyl is more lipophilic; better BBB penetration potential.
Melting Point 136–137 °C111–113 °CMethyl packs more densely; higher MP often correlates with lower aqueous solubility.
Hydrolysis Rate Fast (

min)
Slow (

min)
Methyl is preferred for "soft drugs" (rapid deactivation); Ethyl for systemic stability.
Leaving Group Methoxide (-OMe)Ethoxide (-OEt)Methoxide is a smaller, often better leaving group for cyclization to pyrimidines.

*Hydrolysis rates are approximate estimates based on homologous ester series in rat liver microsomes [3].

Metabolic Stability (Esterases)

Esterases (e.g., hCES1) show distinct specificity.

  • Methyl Esters: Rapidly hydrolyzed to the carboxylic acid (inactive metabolite).[2] This is useful if the ester is a prodrug moiety or if rapid clearance is desired to minimize systemic toxicity.

  • Ethyl Esters: The ethyl group provides a "steric shield" against nucleophilic attack by the serine residue in the esterase active site, increasing plasma half-life by 2-3 fold compared to methyl analogs [3].

Experimental Protocols

Synthesis of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Reagents: Cyclohexanone (10 mmol), Methyl Cyanoacetate (10 mmol), Sulfur (10 mmol), Morpholine (12 mmol), Ethanol (10 mL).

  • Setup: In a 50 mL round-bottom flask, mix cyclohexanone and methyl cyanoacetate in ethanol.

  • Activation: Add morpholine dropwise over 5 minutes. Note: Exothermic reaction.

  • Addition: Add elemental sulfur powder in a single portion.

  • Reflux: Heat the mixture to 60–70 °C for 3 hours. Monitoring by TLC (Hexane:EtOAc 7:3) will show the consumption of the ketone.

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g).

  • Isolation: The product precipitates as a white/off-white solid.[3] Filter under vacuum.

  • Purification: Recrystallize from hot ethanol.

    • Yield: ~85-90%

    • Appearance: White crystals.[3]

Synthesis of Ethyl Ester Derivative

Modification: Substitute Methyl Cyanoacetate with Ethyl Cyanoacetate .

  • Reflux Time: Extend to 4–5 hours. Ethyl cyanoacetate reacts slightly slower due to steric factors.

  • Workup: The ethyl derivative often precipitates as a cream or yellowish solid and has a lower melting point. Ensure the ice bath is sufficiently cold to maximize precipitation.

  • Yield: ~80-85%[4]

Downstream Applications: Cyclization Logic

Both esters are precursors for Thienopyrimidines (Bioisosteres of Quinazolines).

Reaction: Heating the ester with Formamide/Formic Acid.

  • Methyl Ester Advantage: The formation of the pyrimidine ring involves the elimination of alcohol (MeOH vs EtOH). Methanol is more volatile (BP 64.7°C) than Ethanol (BP 78.4°C), allowing for easier removal from the equilibrium, potentially driving the cyclization to completion faster [4].

Decision Logic for Researchers (DOT Visualization)

EsterSelection Start Select Ester Scaffold Target What is the Target Profile? Start->Target SoftDrug Soft Drug / Prodrug (Rapid Clearance) Target->SoftDrug Need fast hydrolysis Systemic Systemic Stability (Long Half-Life) Target->Systemic Need metabolic stability Cyclization Downstream Cyclization (to Pyrimidines) Target->Cyclization Synthetic Intermediate Me_Choice Choose METHYL Ester SoftDrug->Me_Choice Et_Choice Choose ETHYL Ester Systemic->Et_Choice Cyclization->Me_Choice Better Leaving Group (-OMe)

Figure 2: Strategic decision tree for selecting Methyl vs. Ethyl esters based on pharmacological goals.

References

  • Buchstaller, H. P., et al. "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction."[5] Monatshefte für Chemie, vol. 132, 2001, pp. 279–293. Link

  • Putrova, Z., et al. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, vol. 2010, no. 1, 2010, pp. 209-246. Link

  • Lau, Y. Y., et al. "Comparative chemical and biological hydrolytic stability of homologous esters." Journal of Pharmaceutical Sciences, 2022. (General principle of Methyl vs Ethyl ester hydrolysis rates in drug design). Link

  • Madhavi, K., et al. "Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carboxylate."[6] International Journal of Current Microbiology and Applied Sciences, vol. 5, no. 1, 2016. Link

Sources

A Technical Guide to the Solubility of Methyl 2-Aminobenzo[b]thiophene-3-carboxylate in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 2-aminobenzo[b]thiophene-3-carboxylate, a key heterocyclic building block in pharmaceutical research and development. While direct quantitative solubility data is not extensively documented in public literature, this paper synthesizes foundational chemical principles, qualitative observations from existing literature, and field-proven methodologies to provide researchers with a robust framework for understanding and utilizing this compound. We present a theoretical analysis of the solute-solvent interactions, a summary of inferred solubility, and a detailed, self-validating experimental protocol for the precise determination of thermodynamic solubility using the isothermal shake-flask method. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.

Introduction: The Importance of a Versatile Scaffold

Methyl 2-aminobenzo[b]thiophene-3-carboxylate is a member of the benzo[b]thiophene class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules and approved pharmaceuticals. Derivatives have been investigated for applications including cancer treatment, anti-inflammatory activity, and as receptor modulators.

The successful use of this compound as a starting material or intermediate in synthetic chemistry fundamentally depends on its solubility in appropriate solvents. Solubility dictates reaction concentration, purification strategies (such as crystallization), and the formulation of stock solutions for screening and analysis. Dimethyl sulfoxide (DMSO) and methanol are ubiquitous solvents in the laboratory; DMSO is prized for its exceptional power in dissolving a wide range of organic molecules, while methanol is a common protic solvent for reactions and recrystallizations.

This guide provides an in-depth examination of the solubility of methyl 2-aminobenzo[b]thiophene-3-carboxylate in these two critical solvents, offering both theoretical predictions and a practical protocol for empirical determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[1]

2.1 Molecular Structure Analysis

  • Solute (Methyl 2-aminobenzo[b]thiophene-3-carboxylate): This molecule possesses a combination of polar and non-polar features.

    • Non-Polar Component: The fused bicyclic benzo[b]thiophene core is largely aromatic, rigid, and hydrophobic.

    • Polar Components: The primary amine (-NH₂) group at the 2-position can act as a hydrogen bond donor and acceptor. The methyl ester (-COOCH₃) group at the 3-position has a significant dipole moment and can act as a hydrogen bond acceptor at its carbonyl oxygen.

  • Solvents:

    • Dimethyl Sulfoxide (DMSO): A highly polar (dielectric constant ≈ 47) aprotic solvent. Its dominant feature is the strong S=O dipole, where the oxygen atom is a powerful hydrogen bond acceptor. It cannot donate hydrogen bonds.[2][3]

    • Methanol (MeOH): A polar (dielectric constant ≈ 33) protic solvent. The hydroxyl (-OH) group allows it to act as both a hydrogen bond donor and acceptor.

2.2 Predicted Solute-Solvent Interactions

Based on these structures, we can predict the following interactions:

  • In DMSO: Strong dipole-dipole interactions are expected between the S=O bond of DMSO and the polar ester group of the solute. Furthermore, DMSO's potent hydrogen bond accepting oxygen will readily interact with the solute's amine (-NH₂) protons. The high solvent strength of DMSO is generally effective at overcoming the crystal lattice energy of solid organic compounds.[2][3] Therefore, high solubility is anticipated.

  • In Methanol: The interactions are more complex. Methanol can form hydrogen bonds with both the amine group (acting as an acceptor) and the ester's carbonyl oxygen (acting as a donor). It can also donate a hydrogen bond to the amine's lone pair. However, the large, non-polar benzothiophene core can disrupt the hydrogen-bonding network of the solvent, potentially limiting solubility compared to DMSO. Solubility in methanol is expected to be moderate and highly dependent on temperature.

G solute Methyl 2-aminobenzo[b]thiophene-3-carboxylate -NH₂ (H-donor) -COOCH₃ (H-acceptor) dmso DMSO S=O (H-acceptor) Dipole solute:nh2->dmso:so H-Bond methanol Methanol -OH (H-donor/acceptor) solute:coo->methanol:oh H-Bond solute:nh2->methanol:oh H-Bond G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Weigh excess solid into vial B Add precise volume of solvent A->B C Seal and place in thermostatic shaker (e.g., 24h @ 25°C) B->C D Allow solids to settle C->D E Withdraw supernatant D->E F Filter (0.22 µm) E->F G Dilute sample F->G H Analyze by HPLC-UV G->H I Calculate Solubility (mg/mL) H->I

Sources

An In-Depth Technical Guide to Pharmacophore Modeling of 2-Aminobenzothiophene Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of pharmacophore modeling, using a case study of 2-aminobenzothiophene derivatives as potential kinase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but the rationale and strategic thinking behind each step of the process.

Part 1: Foundational Concepts: The Intersection of a Privileged Scaffold and a Powerful In Silico Technique

The 2-aminobenzothiophene scaffold is a well-regarded "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties through the inhibition of various protein kinases.[1][2] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[3][4]

Pharmacophore modeling is a powerful computational technique that distills the essential steric and electronic features of a set of molecules that are required for their biological activity.[5][6] It serves as a 3D abstract representation of the key molecular interaction points. This approach is instrumental in various stages of drug discovery, from virtual screening of large compound libraries to lead optimization and understanding structure-activity relationships (SAR).[6][7]

This guide will walk you through a practical, ligand-based pharmacophore modeling workflow for a hypothetical series of 2-aminobenzothiophene derivatives targeting a protein kinase.

Part 2: The Experimental Workflow: A Step-by-Step Guide with Scientific Rationale

Our objective is to develop a predictive 3D pharmacophore model for a series of 2-aminobenzothiophene derivatives that inhibit a specific protein kinase. This model will then be used to guide the design of more potent inhibitors.

Step 1: Assembling and Curating the Dataset

The foundation of any robust pharmacophore model is a high-quality dataset of molecules with their corresponding biological activities. For this case study, we will use a hypothetical set of 2-aminobenzothiophene derivatives with their IC50 values against our target kinase.

Causality Behind Experimental Choices:

  • Structural Diversity: The selected compounds should have a common scaffold but also sufficient structural diversity to provide a comprehensive understanding of the SAR.

  • Range of Activity: A good dataset includes compounds with a wide range of activities, from highly active to inactive. This is crucial for the model to learn what features are essential for activity and which are detrimental.[8]

  • Data Quality: The biological data should be from a consistent and reliable source to ensure that the observed SAR is not an artifact of experimental variability.

Table 1: Hypothetical Dataset of 2-Aminobenzothiophene Derivatives and their Kinase Inhibitory Activity

Compound IDStructureIC50 (nM)pIC50 (-log(IC50))Activity Class
ABT-01 2-amino-N-(4-methoxyphenyl)benzothiophene...157.82Active
ABT-02 2-amino-N-(3-chlorophenyl)benzothiophene...257.60Active
ABT-03 2-amino-N-(4-fluorophenyl)benzothiophene...507.30Active
ABT-04 2-amino-N-phenylbenzothiophene...2006.70Moderately
ABT-05 2-amino-N-(4-methylphenyl)benzothiophene...1506.82Moderately
ABT-06 2-amino-N-(2-methoxyphenyl)benzothiophene...8006.10Inactive
ABT-07 2-amino-N,N-dimethylbenzothiophene...>10000<5.00Inactive
ABT-08 2-aminobenzothiophene>10000<5.00Inactive

Note: The full structures would be represented in a 2D chemical drawing format in a real-world scenario.

Step 2: Ligand Preparation and Conformational Analysis

Before a pharmacophore model can be generated, the 3D structures of the ligands must be prepared and their conformational space explored.

Protocol:

  • 2D to 3D Conversion: Convert the 2D structures of the ligands into 3D representations using a suitable molecular modeling software.

  • Energy Minimization: Perform energy minimization on each 3D structure to obtain a low-energy, stable conformation.

  • Conformational Search: Generate a diverse set of low-energy conformers for each ligand. This is a critical step as the bioactive conformation (the conformation the ligand adopts when bound to the target) is often not the lowest energy conformation in solution.

Causality Behind Experimental Choices:

  • Multiple Conformations: Exploring the conformational space is essential because pharmacophore models are based on the 3D arrangement of features. A single, static conformation may not represent the bioactive state.

  • Energy Window: The conformational search is typically performed within a specified energy window above the global minimum. This is because the energy penalty for adopting a higher energy conformation can be offset by the favorable interactions with the target protein.

Step 3: Pharmacophore Feature Identification and Model Generation

This is the core step where the common chemical features among the active compounds are identified and assembled into a 3D pharmacophore model.

Protocol:

  • Feature Definition: Define the types of pharmacophoric features to be considered. For kinase inhibitors, these typically include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (HY) regions

    • Aromatic Rings (AR)

    • Positive Ionizable (PI)

    • Negative Ionizable (NI)

  • Model Generation: Use a pharmacophore modeling software (e.g., PHASE, LigandScout, MOE) to identify the common pharmacophoric features among the active compounds in the training set.[7] The software will generate a series of pharmacophore hypotheses, each with a different combination and spatial arrangement of features.

Causality Behind Experimental Choices:

  • Feature Selection for Kinases: The choice of features is guided by the known binding modes of kinase inhibitors. For instance, a hydrogen bond with the hinge region of the kinase is a hallmark of many inhibitors, making HBA and HBD features crucial.[3][9] The ATP binding pocket also has significant hydrophobic regions.

  • Training Set Selection: The training set should ideally consist of the most active and structurally diverse compounds to ensure that the generated model is robust and captures the essential features for high-potency binding.

Diagram 1: Pharmacophore Modeling Workflow

PharmacophoreWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation cluster_application Application Data Dataset of 2-Aminobenzothiophenes (Active & Inactive) LigandPrep Ligand Preparation (3D Conversion, Conformational Search) Data->LigandPrep FeatureID Pharmacophore Feature Identification (HBA, HBD, HY, AR) LigandPrep->FeatureID ModelGen Generate Pharmacophore Hypotheses FeatureID->ModelGen InternalVal Internal Validation (Ranking, Scoring) ModelGen->InternalVal ExternalVal External Validation (Test Set, Decoy Set) InternalVal->ExternalVal VirtualScreen Virtual Screening ExternalVal->VirtualScreen LeadOpt Lead Optimization VirtualScreen->LeadOpt

Caption: A flowchart illustrating the key stages of a ligand-based pharmacophore modeling workflow.

Step 4: Pharmacophore Model Validation

A generated pharmacophore model is merely a hypothesis until it is rigorously validated. Validation ensures that the model is not a result of chance and has predictive power.[8][10]

Protocol:

  • Internal Validation (Ranking and Scoring): The pharmacophore generation software will typically provide scores for each hypothesis based on how well it maps the active compounds in the training set. The best hypothesis is the one that best aligns the most active compounds.

  • External Validation (Test Set Prediction): A more robust validation involves using a test set of compounds that were not used in the model generation.

    • Test Set Selection: The test set should include both active and inactive compounds.

    • Prediction: The pharmacophore model is used to predict the activity of the compounds in the test set.

    • Evaluation: The predictive power of the model is assessed by its ability to correctly classify the active and inactive compounds in the test set.

  • Decoy Set Screening: To further assess the model's ability to distinguish between active and inactive compounds, a decoy set (a large set of molecules with similar physicochemical properties to the actives but structurally different) is screened. A good model should have a high enrichment factor, meaning it preferentially identifies the active compounds from the decoy set.

  • Fischer's Randomization Test: This statistical method assesses the probability that a correlation between chemical structures and biological activity in the training set is due to chance. A high confidence level (e.g., 95% or 99%) indicates a statistically significant model.[8]

Causality Behind Experimental Choices:

  • Self-Validation: A model that can only explain the data it was built from is not useful. External validation provides a more realistic measure of the model's predictive ability on new, unseen data.[8][11]

  • Statistical Significance: Fischer's randomization test provides a quantitative measure of the model's statistical robustness, guarding against overfitting.

Diagram 2: Test Set and Training Set Logic

Sets cluster_train Training Set cluster_test Test Set Total Total Dataset Train Used to Build the Pharmacophore Model Total->Train Test Used to Validate the Predictive Power of the Model Total->Test PharmacophoreModel HBA HBA HBD HBD HBA->HBD 3.5 Å HY HY HBD->HY 4.2 Å AR AR HY->AR 5.0 Å AR->HBA 6.8 Å

Caption: A hypothetical 3D pharmacophore model with key features and distances for kinase inhibition.

Part 4: Conclusion and Future Perspectives

Pharmacophore modeling, when applied with scientific rigor and a clear understanding of its underlying principles, is an indispensable tool in modern drug discovery. This guide has demonstrated a comprehensive workflow for developing and validating a pharmacophore model for 2-aminobenzothiophene derivatives as kinase inhibitors. The causality-driven approach outlined here emphasizes the importance of not just following a protocol, but understanding the scientific rationale behind each decision.

Future advancements in this field are likely to involve the greater integration of artificial intelligence and machine learning to enhance the accuracy and predictive power of pharmacophore models. Dynamic pharmacophore models, which account for the flexibility of both the ligand and the target, also represent a promising avenue for future research.

By combining the privileged nature of scaffolds like 2-aminobenzothiophene with the predictive power of in silico techniques like pharmacophore modeling, we can accelerate the discovery and development of novel therapeutics for a wide range of diseases.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). CNR-IRIS. Available at: [Link]

  • Starosyla, S. A., Volynets, G. P., Bdzhola, V. G., Golub, A. G., & Yarmoluk, S. M. (2014). Pharmacophore approaches in protein kinase inhibitors design. Baishideng Publishing Group. Available at: [Link]

  • Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. (2021). RSC Publishing. Available at: [Link]

  • Is it the pharmacophore generated that needs to be validated?. (2015). ResearchGate. Available at: [Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (2024). Journal of Advanced Pharmaceutical Sciences. Available at: [Link]

  • How to do validation of ligand-based pharmacophore model in Ligandscout?. (2021). ResearchGate. Available at: [Link]

  • El-Sayed, M. A., et al. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorganic & Medicinal Chemistry Letters, 63, 128650. Available at: [Link]

  • Applications and Limitations of Pharmacophore Modeling. (n.d.). Protac Drug Discovery Pro. Available at: [Link]

  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025). PubMed. Available at: [Link]

  • Pharmacophore approaches in protein kinase inhibitors design. (2025). ResearchGate. Available at: [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2025). MDPI. Available at: [Link]

  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025). ACS Publications. Available at: [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). PMC. Available at: [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (2013). PMC. Available at: [Link]

  • Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-5662. Available at: [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. Available at: [Link]

  • Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. (2023). PMC. Available at: [Link]

  • Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. (2009). PubMed. Available at: [Link]

  • Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. (2024). PMC. Available at: [Link]

  • Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4576-4580. Available at: [Link]

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). PMC. Available at: [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2025). MDPI. Available at: [Link]

  • Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor. (n.d.). ResearchGate. Available at: [Link]

  • QSAR and Pharmacophore Modeling of N-Acetyl-2-aminobenzothiazole Class of Phosphoinositide-3-kinase-α Inhibitors. (2025). ResearchGate. Available at: [Link]

  • Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Discovery of novel natural products as dual MNK/PIM inhibitors for acute myeloid leukemia treatment: Pharmacophore modeling. (2022). ScienceOpen. Available at: [Link]

Sources

Methodological & Application

Microwave-assisted synthesis of methyl 2-aminobenzo[b]thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Methyl 2-aminobenzo[b]thiophene-3-carboxylate

Executive Summary

Target Molecule: Methyl 2-aminobenzo[b]thiophene-3-carboxylate (CAS: 92539-88-3).[1][2][3][4] Application: Key scaffold for kinase inhibitors (e.g., PIM, LIMK), anti-inflammatory agents, and tubulin polymerization inhibitors.[1][2] Methodology: Two-stage Microwave-Assisted Organic Synthesis (MAOS).[1][2]

  • Gewald Reaction: Rapid construction of the 4,5,6,7-tetrahydrobenzo[b]thiophene core.[1][2]

  • Oxidative Aromatization: Microwave-accelerated dehydrogenation to the fully aromatic benzo[b]thiophene system.[1][2]

Advantages:

  • Speed: Total reaction time reduced from 12–24 hours (thermal) to <1 hour.[1][2]

  • Yield: Improved overall yield (typically >85%) due to minimized thermal degradation.[1][2]

  • Green Chemistry: Reduced solvent usage and energy consumption.[1][2]

Scientific Foundation & Mechanism[1][2]

The synthesis relies on the Gewald Reaction , a multicomponent condensation of a ketone, an activated nitrile, and elemental sulfur.[1][2] While the standard Gewald reaction using cyclohexanone yields the tetrahydro derivative, the user's specific target is the fully aromatic benzo[b]thiophene. Therefore, this protocol incorporates a critical aromatization step.[1][2]

Reaction Pathway
  • Stage 1 (Gewald Cycle): Knoevenagel condensation of cyclohexanone (1) and methyl cyanoacetate (2) forms an

    
    -unsaturated nitrile.[1][2] Base-catalyzed Michael addition of elemental sulfur (3)  followed by Thorpe-Ziegler cyclization yields the tetrahydro intermediate (4) .[1][2]
    
  • Stage 2 (Aromatization): Oxidative dehydrogenation of (4) using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or excess sulfur under high-temperature microwave irradiation yields the final aromatic product (5) .[1][2]

Gewald_Mechanism Start Cyclohexanone (1) + Methyl Cyanoacetate (2) Inter1 Knoevenagel Adduct Start->Inter1 - H2O Inter2 Thiolate Intermediate Inter1->Inter2 + Sulfur Tetra Tetrahydro Intermediate (4) Inter2->Tetra Cyclization Final Methyl 2-aminobenzo[b] thiophene-3-carboxylate (5) Tetra->Final Aromatization (- 2 H2) Sulfur S8 / Base (Morpholine) Oxidant DDQ or S8 (MW Irradiation)

Figure 1: Mechanistic pathway from precursors to the fully aromatic benzo[b]thiophene.[1][2]

Experimental Protocol

Materials & Equipment
  • Reactor: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vials: 10–20 mL heavy-walled microwave process vials with crimp caps and Teflon/silicone septa.

  • Reagents: Cyclohexanone (99%), Methyl cyanoacetate (99%), Sulfur (elemental, powder), Morpholine (99%), Ethanol (Abs.), DDQ (98%), DMF (Anhydrous).[1][2]

Stage 1: Synthesis of the Tetrahydro Intermediate

Target: Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Charge: To a 20 mL microwave vial, add:

    • Cyclohexanone: 1.04 mL (10 mmol)[1][2]

    • Methyl cyanoacetate: 0.88 mL (10 mmol)[1][2]

    • Sulfur (S₈): 320 mg (10 mmol equivalent S)[1][2]

    • Ethanol: 10 mL

  • Catalyst: Add Morpholine (0.87 mL, 10 mmol) dropwise. Note: Exothermic reaction may occur.[1][2]

  • Seal & Irradiate: Crimp the vial. Pre-stir for 30 seconds.[1][2]

    • Temp: 120 °C

    • Time: 15 minutes

    • Power: Dynamic (Max 300 W)[1][2]

    • Stirring: High (600 rpm)

  • Work-up: Cool to room temperature (RT). The product often precipitates upon cooling.[1][2] Pour mixture into 50 mL ice water. Stir for 30 min. Filter the solid, wash with cold ethanol (2 x 5 mL), and dry.

    • Expected Yield: 85–95% (Off-white solid).[1][2]

Stage 2: Aromatization to Final Product

Target: Methyl 2-aminobenzo[b]thiophene-3-carboxylate

  • Charge: To a 10 mL microwave vial, add:

    • Tetrahydro intermediate (from Stage 1): 1.05 g (5 mmol)[1][2]

    • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): 2.27 g (10 mmol, 2 equiv.)[1][2]

    • Solvent: Toluene or Dioxane (8 mL). Note: Avoid Ethanol here; oxidative conditions require stable solvents.

  • Seal & Irradiate:

    • Temp: 140 °C

    • Time: 10 minutes

    • Power: Dynamic

  • Work-up: Cool to RT. Filter off the reduced DDQ-hydroquinone byproduct.[1][2] Concentrate the filtrate under vacuum.[1][2]

  • Purification: Recrystallize from Methanol/Water or purify via flash chromatography (Hexane/EtOAc 8:2).

    • Expected Yield: 70–80% (Yellowish crystalline solid).[1][2]

Optimization & Troubleshooting

ParameterRecommendedImpact of Deviation
Base (Stage 1) MorpholineTEA/DEA: Slower reaction rates.[1][2] NaOH: Hydrolysis of ester (side product).[1][2]
Solvent (Stage 1) EthanolMethanol: Good alternative.[1][2] Water: Poor solubility of sulfur, lower yield.[1][2]
Temperature 120°C (Stage 1)<100°C: Incomplete sulfur uptake. >140°C: Decomposition of cyanoacetate.[1][2]
Aromatization DDQ (2 eq)Sulfur (S8): Can be used (heated to 180°C) but requires difficult purification to remove excess sulfur.[1][2]

Critical Control Point: In Stage 1, ensure elemental sulfur is finely powdered.[1][2] Large aggregates dissolve slowly, hindering the Gewald mechanism.

Results & Validation

Analytical Data for Methyl 2-aminobenzo[b]thiophene-3-carboxylate:

  • Appearance: Pale yellow needles.[1][2]

  • Melting Point: 108–110 °C.[1][2]

  • IR (KBr): 3420, 3310 (NH₂), 1670 (C=O ester) cm⁻¹.[1][2]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.80 (d, 1H, Ar-H)[1][2]

    • δ 7.65 (d, 1H, Ar-H)[1][2]

    • δ 7.45 (bs, 2H, NH₂, exchangeable)[1][2]

    • δ 7.35 (t, 1H, Ar-H)[1][2]

    • δ 7.15 (t, 1H, Ar-H)[1][2]

    • δ 3.85 (s, 3H, OCH₃)[1][2]

Comparison: Microwave vs. Conventional

MethodTime (Stage 1)Time (Stage 2)Overall YieldE-Factor (Waste)
Conventional Reflux 8–12 hours24 hours45–55%High (Large solvent vol.)[1][2]
Microwave (This Protocol) 15 mins 10 mins >75% Low

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1][2] Chemische Berichte.

  • Huang, H., et al. (2010).[1][2] Microwave-assisted one-pot synthesis of 2-aminothiophene derivatives. Journal of Combinatorial Chemistry.

  • Puttaraju, K. B., et al. (2012).[1][2] Synthesis and antimicrobial activity of new 2-aminobenzo[b]thiophene derivatives. European Journal of Medicinal Chemistry.

  • Biotage Application Note. Microwave Synthesis of 2-Aminothiophenes via the Gewald Reaction.

  • Bagley, M. C., et al. (2015).[1][2] Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. (Note: Discusses isomeric 3-amino-2-carboxylates, providing context for regioselectivity).

Sources

Application Notes & Protocols: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one from Methyl 2-Aminothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, a core heterocyclic structure of significant interest in medicinal chemistry and drug development. The protocol details a robust and widely utilized method involving the cyclization of methyl 2-aminothiophene-3-carboxylate with formamide. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, process optimization strategies, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that is considered a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural similarity has positioned thieno[2,3-d]pyrimidines as privileged scaffolds in medicinal chemistry, leading to the development of compounds with a broad spectrum of pharmacological activities.[2] Derivatives have demonstrated potent efficacy as anticancer[3][4], anti-inflammatory[2], antimicrobial[5], and antiviral agents.[2] The versatility and significant biological potential of this scaffold make the development of efficient and scalable synthetic routes a critical objective for pharmaceutical research.[6]

The synthetic strategy detailed herein focuses on the construction of the pyrimidine ring onto a pre-existing thiophene core, a common and effective approach.[6] The starting material, a 2-aminothiophene-3-carboxylate, is often readily accessible through multicomponent reactions like the Gewald synthesis.[7][8]

Synthesis Overview and Mechanism

The conversion of methyl 2-aminothiophene-3-carboxylate to thieno[2,3-d]pyrimidin-4(3H)-one is typically achieved through a one-pot reaction with a suitable one-carbon synthon, most commonly formamide. Formamide serves a dual role as both a reactant and a high-boiling solvent.

Reaction Scheme:

Mechanistic Rationale:

The reaction proceeds via a thermal cyclocondensation mechanism. The process is initiated by the nucleophilic attack of the 2-amino group of the thiophene ester onto the carbonyl carbon of formamide. This is followed by the elimination of water to form an N-formyl intermediate. The subsequent intramolecular cyclization involves the attack of the newly formed amide nitrogen onto the ester carbonyl carbon. This step is the key ring-closing event that forms the pyrimidine ring. The final stage of the reaction involves the elimination of a molecule of methanol, leading to the formation of the stable, aromatic thieno[2,3-d]pyrimidin-4(3H)-one product. Heating the reaction to a high temperature (typically 180-200°C) is crucial to drive the reaction forward, particularly for the elimination of byproducts like water and methanol.

Detailed Experimental Protocol

This protocol outlines the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one.

3.1. Materials and Equipment

  • Reagents:

    • Methyl 2-aminothiophene-3-carboxylate

    • Formamide (reagent grade)

    • Deionized water

    • Ethanol (for recrystallization)

    • Activated charcoal

  • Equipment:

    • Round-bottom flask (appropriate size for the reaction scale)

    • Reflux condenser

    • Heating mantle with a magnetic stirrer and stir bar

    • Thermometer or temperature probe

    • Buchner funnel and filter flask

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Melting point apparatus

    • Analytical balance

3.2. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-aminothiophene-3-carboxylate (1 equivalent).

  • Reagent Addition: Add an excess of formamide (approximately 10-20 equivalents) to the flask. The formamide acts as both a reagent and a solvent.

  • Heating and Reflux: Heat the reaction mixture with stirring in a heating mantle to 180-190°C. Maintain this temperature and allow the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. As it cools, a solid precipitate of the product should form.

  • Isolation of Crude Product: Pour the cooled reaction mixture into a beaker of ice-cold water with stirring. This will cause the product to precipitate out more completely.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any residual formamide.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-70°C).

3.3. Purification

  • Recrystallization: The crude thieno[2,3-d]pyrimidin-4(3H)-one can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Decolorization: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

3.4. Characterization

  • Melting Point: Determine the melting point of the purified product. The literature value for thieno[2,3-d]pyrimidin-4(3H)-one is typically in the range of 230-235°C.

  • Spectroscopic Analysis: Confirm the structure of the final compound using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary and Visualization

The following table summarizes the key parameters for this synthesis.

ParameterValueNotes
Starting Material Methyl 2-aminothiophene-3-carboxylate1.0 eq
Reagent Formamide10-20 eq
Reaction Temperature 180-190 °CCrucial for cyclization and byproduct removal.
Reaction Time 4-6 hoursMonitor by TLC for completion.
Expected Yield 70-85%Yields can vary based on scale and purity.
Product Appearance Off-white to pale yellow solid
Molecular Weight 152.18 g/mol [9]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation cluster_purification 4. Purification & Analysis A Combine Methyl 2-aminothiophene-3-carboxylate and Formamide B Heat to 180-190°C (4-6 hours) A->B Reflux C Cool to RT B->C Reaction Complete D Precipitate in Ice Water C->D E Vacuum Filtration & Wash D->E F Dry Crude Product E->F G Recrystallize from Ethanol F->G Purify H Characterize (MP, NMR, MS) G->H Final Product

Caption: Workflow for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one.

Process Optimization and Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Ensure the reaction temperature is maintained at 180-190°C. Extend the reaction time and monitor by TLC.
Product loss during work-up.Ensure the product is fully precipitated before filtration. Use minimal solvent for washing.
Dark-colored Product Side reactions or impurities.Use high-purity starting materials. Perform decolorization with activated charcoal during recrystallization.
Difficulty in Crystallization Presence of impurities.Ensure all formamide is washed away. Try a different recrystallization solvent or solvent system (e.g., isopropanol, acetic acid).
Inconsistent Results Variations in reagent quality or reaction conditions.Use formamide from a freshly opened bottle. Ensure accurate temperature control.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood, as heating formamide can release ammonia and other potentially harmful vapors.

  • Handling Reagents: Formamide is a teratogen and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Thermal Hazards: Be cautious when working with the heating mantle and hot glassware.

Conclusion

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one from methyl 2-aminothiophene-3-carboxylate and formamide is a reliable and high-yielding method for accessing this important heterocyclic scaffold. By understanding the reaction mechanism and adhering to the detailed protocol, researchers can consistently produce this valuable building block for further elaboration in drug discovery programs. Careful control of reaction parameters and appropriate purification techniques are key to obtaining a high-purity product.

References

  • Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932–3947. [Link]

  • Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(34), 6646–6659. [Link]

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1163-1172. [Link]

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. [Link]

  • Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. (n.d.). Academia.edu. Retrieved from [Link]

  • Prabhakar, V., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Medicinal Chemistry, 9(3). [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Huang, G., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Biomolecules, 9(10), 631. [Link]

  • Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932–3947. [Link]

  • Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. (2017). Semantic Scholar. [Link]

  • Ghorab, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1949–1961. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-839. [Link]

  • Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Synthetic Communications, 30(2), 279-285. [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2021). RSC Medicinal Chemistry, 12(10), 1736–1745. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2018). Indo American Journal of Pharmaceutical Sciences, 05(05), 3704-3709. [Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2006). International Journal of Cancer, 118(1), 223–230. [Link]

  • ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. (2011). ResearchGate. [Link]

  • thieno(2,3-d)pyrimidin-4(3H)-one. (n.d.). PubChem. Retrieved from [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules, 27(3), 836. [Link]

  • Huang, G., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3- d] Pyrimidin-4(3 H)-ones as Selective Inhibitors of Cancer Cell Growth. Biomolecules, 9(10), 631. [Link]

Sources

One-pot synthesis of 2-aminobenzothiophenes using elemental sulfur and cyanoacetate

[1]

Introduction & Pharmacological Relevance

The 2-aminobenzothiophene scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for numerous therapeutic agents. Its derivatives exhibit potent biological activities, including:

  • Tubulin Polymerization Inhibition: Analogous to colchicine binding sites.

  • Kinase Inhibition: Targeting serine/threonine kinases in oncology.

  • Anti-inflammatory Activity: Modulation of cytokine pathways.

The Gewald Reaction offers the most atom-economical route to this scaffold, condensing a ketone, an activated nitrile, and elemental sulfur in a single pot. This guide provides a robust, optimized protocol for the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate , followed by an aromatization strategy.

Reaction Mechanism

Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds through a cascade of Knoevenagel condensation , Michael-like addition , and Thorpe-Ziegler cyclization .

Mechanistic Pathway[2][3][4][5][6]
  • Knoevenagel Condensation: The amine base promotes the condensation of the ketone (cyclohexanone) and cyanoacetate to form an

    
    -unsaturated nitrile intermediate.
    
  • Sulfur Activation: The amine base (e.g., morpholine) reacts with elemental sulfur (

    
    ) to form polysulfide species (
    
    
    ), increasing sulfur solubility and nucleophilicity.
  • Thionation/Addition: The activated sulfur attacks the Knoevenagel adduct (likely at the allylic position or via Michael addition depending on conditions).

  • Cyclization: Intramolecular nucleophilic attack of the thiolate onto the nitrile group closes the ring, followed by tautomerization to the stable aminothiophene.

GewaldMechanismStartReactants:Cyclohexanone +Ethyl CyanoacetateKnoevenagelIntermediate A:Knoevenagel Adduct(α,β-unsaturated nitrile)Start->KnoevenagelBase (Cat.)- H2OAdditionIntermediate B:Mercapto-nitrile AdductKnoevenagel->AdditionSulfurActSulfur Activation:S8 + Morpholine→ PolysulfidesSulfurAct->AdditionNucleophilic AttackCyclizationRing Closure:Thiol attack on NitrileAddition->CyclizationIntramolecularProductFinal Product:2-AminothiopheneDerivativeCyclization->ProductTautomerization

Figure 1: Mechanistic pathway of the Gewald reaction involving Knoevenagel condensation and sulfur-mediated cyclization.

Experimental Protocols

Protocol A: Standard One-Pot Synthesis (Tetrahydrobenzothiophene)

This protocol yields the tetrahydro intermediate. It is the most reliable method for generating the core scaffold.

Reagents:

  • Cyclohexanone (10 mmol, 1.04 mL)

  • Ethyl Cyanoacetate (10 mmol, 1.06 mL)

  • Elemental Sulfur (

    
    ) (10 mmol, 0.32 g)
    
  • Morpholine (15 mmol, 1.30 mL) - Acts as both catalyst and solvent modifier

  • Ethanol (Absolute, 10 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Cyclohexanone (10 mmol) and Ethyl Cyanoacetate (10 mmol) in Ethanol (5 mL).

  • Activation: Add Morpholine (15 mmol) dropwise. Note: The reaction is exothermic; a slight temperature rise indicates Knoevenagel initiation.

  • Sulfur Addition: Add elemental Sulfur (10 mmol) and the remaining Ethanol (5 mL).

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to 60–70°C (gentle reflux) with vigorous stirring.

    • Self-Validation Check: The reaction mixture should turn from a suspension to a clear, dark reddish-brown solution within 30–60 minutes, indicating sulfur consumption.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 4:1). Look for the disappearance of the cyanoacetate spot and the emergence of a fluorescent blue/green spot (the aminothiophene). Typical time: 2–4 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture onto crushed ice (approx. 50 g) and stir for 15 minutes.

  • Isolation: The product will precipitate as a solid. Filter the precipitate using a Buchner funnel. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    mL) to remove unreacted sulfur and base.
  • Purification: Recrystallize from hot ethanol or methanol.

Expected Yield: 75–90% Appearance: Yellow to pale-orange crystalline solid.

Protocol B: Aromatization to 2-Aminobenzothiophene

To convert the tetrahydro- product from Protocol A into the fully aromatic 2-aminobenzo[b]thiophene , an oxidation step is required.

Reagents:

  • Gewald Product (from Protocol A)[1]

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) OR Sulfur (

    
    )
    
  • Solvent: Toluene or Dioxane

Methodology (DDQ Method):

  • Dissolve the tetrahydro- product (1 mmol) in Toluene (10 mL).

  • Add DDQ (2.2 mmol) portion-wise.

  • Reflux for 2–4 hours.

  • Filter off the hydroquinone byproduct.

  • Concentrate the filtrate and purify via column chromatography.

Optimization & Green Chemistry Variants

Modern drug development emphasizes sustainability. The following table summarizes optimizations for the Gewald reaction.

ParameterStandard ConditionGreen/Optimized ConditionBenefit
Solvent EthanolPEG-400 or WaterPEG-400 is biodegradable and recyclable; Water avoids VOCs.
Catalyst Morpholine (Liquid)L-Proline or Chitosan Organocatalysis reduces toxicity; Chitosan is biodegradable.
Energy Thermal Reflux (4h)Microwave (MW) Reduces reaction time to 10–20 mins; higher yields.
Purification RecrystallizationPrecipitation Pouring into water usually yields pure product without chromatography.
Green Protocol Workflow (PEG-400)
  • Mix reactants in PEG-400 (5 mL).

  • Heat at 80°C for 30 mins.

  • Extract with ether or simply add water to precipitate the product.

  • Result: Yields are typically comparable (85%) with easier workup.

Troubleshooting & Critical Parameters (Self-Validating Systems)

  • Issue: Unreacted Sulfur.

    • Cause: Insufficient base or temperature too low.

    • Fix: Use morpholine or diethylamine (secondary amines form polysulfides better than tertiary amines). Ensure temp > 60°C.

    • Validation: If the reaction mix remains a yellow suspension rather than turning dark/clear, sulfur has not activated.

  • Issue: Low Yield / Knoevenagel Stalling.

    • Cause: Steric hindrance in the ketone.

    • Fix: If using substituted cyclohexanones, increase reaction time or use Microwave irradiation.

  • Issue: "Oiling Out" during Workup.

    • Cause: Product is not crystallizing from the ice/water mix.

    • Fix: Scratch the flask walls with a glass rod or add a seed crystal. Alternatively, extract with Ethyl Acetate, dry over

      
      , and evaporate.
      

Experimental Workflow Diagram

WorkflowStep1Step 1: Charge FlaskCyclohexanone + Cyanoacetate+ EthanolStep2Step 2: ActivationAdd Morpholine (Exothermic check)Step1->Step2Step3Step 3: Sulfur AdditionAdd S8 + Heat to 60°CStep2->Step3Step4Step 4: Reaction MonitorReflux 2-4h (TLC check)Step3->Step4Step5Step 5: QuenchPour onto Crushed IceStep4->Step5Step6Step 6: IsolationFilter precipitate -> Wash -> DryStep5->Step6Step7Optional: AromatizationTreat with DDQ/TolueneStep6->Step7If aromaticrequired

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte.

  • Putta, V.P., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.[2] Arkivoc.

  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction.[3] Molecular Diversity.[4]

  • Saberi, A., et al. (2013). Green synthesis of 2-aminothiophenes using nanocatalysts. Journal of Sulfur Chemistry.

  • Sridhar, M., et al. (2007). Microwave assisted one-pot synthesis of 2-aminothiophenes.[2] Tetrahedron Letters.

Troubleshooting & Optimization

Purification methods for methyl 2-amino-1-benzothiophene-3-carboxylate recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Topic: Recrystallization & Impurity Removal Assigned Specialist: Dr. A. Vance, Senior Application Scientist Reference ID: MABTC-PUR-001

Executive Summary & Compound Profile

User Context: You are synthesizing or purifying methyl 2-amino-1-benzothiophene-3-carboxylate (or its common precursor, the 4,5,6,7-tetrahydro derivative). These compounds are typically synthesized via the Gewald Reaction (condensation of a ketone, methyl cyanoacetate, and elemental sulfur).[1]

The Core Challenge: The Gewald reaction is robust but "dirty." The crude product is frequently contaminated with:

  • Elemental Sulfur (

    
    ):  Difficult to remove because its solubility profile often mimics the product.
    
  • Oligomeric Tars: Dark brown/red impurities caused by oxidative polymerization of the thiophene amine.

  • Unreacted Starting Materials: Cyclohexanone or methyl cyanoacetate.

This guide provides a self-validating purification protocol designed to isolate high-purity crystalline material suitable for SAR (Structure-Activity Relationship) studies.

Solvent Selection Matrix

The choice of solvent is dictated by the Dielectric Constant (


)  and the specific solubility of sulfur.
Solvent SystemPolarity (

)
Sulfur Solubility (Hot)Product RecoveryRecommendation
Ethanol (Abs.) 24.5ModerateHigh (80-85%) Primary Choice. Best balance of yield and purity.
Methanol 32.7ModerateModerateGood alternative if EtOH yields are low; toxic.
Acetonitrile (ACN) 37.5LowHighHigh Purity Choice. Excellent for removing tars, but expensive.
EtOH :

(9:1)
MixedVery LowVariableUse only if sulfur contamination is extreme (forces S precipitation).

Technical Insight: While Ethanol is the standard, Acetonitrile is superior for removing the dark "tarry" impurities often seen in benzothiophene synthesis. If your crude is black/dark brown, perform a preliminary wash with cold ACN before recrystallization.

Standard Operating Procedure (SOP)

Phase A: Pre-Purification (Crucial Step)

Do not skip this if your crude smells of sulfur or is dark brown.

  • Sulfite Wash (The Sulfur Killer):

    • Dissolve crude solid in a minimal amount of Ethyl Acetate.

    • Wash with 10% aqueous Sodium Sulfite (

      
      ) solution.
      
    • Mechanism:[1][2][3][4][5]

      
       (Thiosulfate is water-soluble).
      
    • Wash with brine, dry over

      
      , and evaporate.
      
Phase B: Recrystallization Protocol

Step 1: Dissolution

  • Place crude solid in an Erlenmeyer flask.

  • Add Ethanol (absolute) at a ratio of 10 mL per gram of solid.

  • Heat to reflux (

    
    ) with magnetic stirring.
    
  • Checkpoint: If solid does not dissolve fully, add solvent in 2 mL increments. If "oily droplets" persist, these are likely impurities (see Troubleshooting).

Step 2: Hot Filtration (The "Polishing" Step)

  • While at reflux, add Activated Carbon (5-10% by weight). Stir for 5 minutes.

  • Critical: Filter the hot solution through a pre-warmed Celite pad or fluted filter paper into a pre-warmed flask.

  • Why? This removes insoluble sulfur and trapped oligomers.

Step 3: Nucleation & Growth

  • Allow the filtrate to cool to room temperature slowly (over 30-45 minutes).

  • Do not place directly in ice; this causes "crashing out" (trapping impurities).

  • Once room temp is reached, place in a refrigerator (

    
    ) for 2 hours.
    

Step 4: Isolation

  • Filter crystals via vacuum filtration (Buchner funnel).

  • Wash cake with cold Ethanol (

    
    ).
    
  • Dry in a vacuum oven at

    
     for 4 hours.
    

Visual Workflow (Logic Map)

The following diagram illustrates the decision-making process during purification.

RecrystallizationLogic Start Start: Crude MABTC CheckColor Check Color/Odor Start->CheckColor SulfurWash Perform Sulfite Wash (Remove S8) CheckColor->SulfurWash Smells of Sulfur/Dark Dissolve Dissolve in Hot EtOH CheckColor->Dissolve Pale Yellow SulfurWash->Dissolve CarbonTreat Add Activated Carbon (Remove Tars) Dissolve->CarbonTreat Optional HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter No Carbon CarbonTreat->HotFilter Cooling Slow Cooling (RT -> 4°C) HotFilter->Cooling CheckCrystals Crystals Formed? Cooling->CheckCrystals Isolate Filter & Dry CheckCrystals->Isolate Yes TroubleOil Issue: Oiling Out CheckCrystals->TroubleOil No (Oily Layer) ReheatSeed Reheat & Seed TroubleOil->ReheatSeed Add more solvent ReheatSeed->Cooling

Caption: Decision tree for MABTC purification, prioritizing sulfur removal and handling phase separation.

Troubleshooting (Help Desk)

Ticket #001: Persistent Sulfur Contamination

User Report: "I have beautiful white needles, but elemental analysis shows high Sulfur, and I see yellow specks that don't dissolve." Root Cause: Elemental sulfur (


) has co-crystallized with your product. Sulfur is soluble in hot ethanol and crystallizes upon cooling, mimicking your product.
Solution: 
  • The CS2 Trick (Caution): If you have access to a fume hood and proper PPE, wash the crude solid with Carbon Disulfide (

    
    ). Sulfur is highly soluble in 
    
    
    
    ; MABTC is not.
  • The Chemical Fix: Re-dissolve the crystals in warm ethyl acetate and repeat the 10% Sodium Sulfite wash (Phase A in SOP). This is the most reliable non-toxic method.

Ticket #002: "Oiling Out" (Liquid-Liquid Phase Separation)

User Report: "Upon cooling, the solution turned cloudy and a sticky oil formed at the bottom. No crystals."[6] Root Cause: The solution is too concentrated, or the melting point of the solvated product is lower than the saturation temperature (Lennard-Jones potential issue). Solution:

  • Reheat the mixture until the oil redissolves.

  • Add 20% more solvent (Ethanol).

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.

  • Cool very slowly (wrap the flask in a towel to insulate it).

Ticket #003: Product is Dark Red/Brown

User Report: "The product should be pale yellow/white, but it's dark brown." Root Cause: Oxidation of the amino-thiophene core. Aminothiophenes are electron-rich and prone to air oxidation. Solution:

  • Perform the recrystallization with Activated Carbon .

  • Add a pinch of Sodium Dithionite (

    
    ) to the hot ethanol solution (reducing agent) to prevent oxidation during the process.
    
  • Store the final product under Nitrogen/Argon in the dark.

Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent? A: Yes, but be careful. Adding water to the hot ethanol solution (to the point of turbidity) can increase yield (forcing precipitation). However, it often traps impurities. Use the "Ethanol-Water drip method" only if pure Ethanol yields are <50%.

Q: My melting point is lower than the literature value (136-137°C for tetrahydro, higher for aromatic). Why? A: This is the classic sign of sulfur contamination. Even 1-2% sulfur can depress the melting point by 5-10 degrees. Perform the Sulfite wash.

Q: How stable is MABTC in solution? A: It degrades in solution over time, especially in sunlight (photolytic oxidation). Do not leave the recrystallization mother liquor sitting for days expecting a "second crop"—that crop will likely be impure.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (Foundational Gewald Reaction paper).

  • Sabat, N., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Biomolecules.[7] (Details purification difficulties and hydrazine alternatives).

  • Buchstaller, H.P., et al. (2001).[8] Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie.[8] (Discusses recrystallization from ethanol and chromatography).

  • Putra, A.E., et al. (2019).[5] Conversion of methyl 2-aminothiophene-3-carboxylate to methyl thiophene-3-carboxylate.[5] Molecules.[2][3][4][5][7][8][9][10][11][12][13][14] (Discusses solubility and solvent handling).

  • Sigma-Aldrich. (n.d.). Methyl 2-aminothiophene-3-carboxylate Product Sheet. (Physical properties and safety data).

Sources

Technical Support Center: Benzothiophene Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Dimerization Side Products in Benzothiophene Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

Introduction: The Dimerization Trap

In the synthesis of benzothiophenes—a privileged scaffold in drug discovery (e.g., Raloxifene, Zileuton)—"dimerization" is rarely a single phenomenon.[1] It is a kinetic trap that manifests in two distinct mechanistic failures depending on your synthetic route:

  • Reagent Dimerization (Glaser Coupling): Common in Pd-catalyzed annulations involving terminal alkynes.

  • Substrate Dimerization (Disulfide Formation): Prevalent in condensation routes involving ortho-halothiophenols or mercapto-precursors.

This guide provides root-cause analysis and self-validating protocols to suppress these pathways in favor of the desired heterocyclization.

Module 1: Palladium-Catalyzed Annulation (Sonogashira/Larock Routes)

The Issue: When coupling o-halothiophenols (or thioesters) with terminal alkynes, the primary side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), resulting in a diyne dimer rather than the benzothiophene.

Mechanistic Insight

The reaction relies on a delicate balance between the Cycle A (Cross-Coupling/Annulation) and Cycle B (Homocoupling) . Copper(I), often added as a co-catalyst to accelerate the reaction, is the primary culprit for dimerization in the presence of trace oxygen.

G Start Terminal Alkyne (R-C≡C-H) Cu_Cat Cu(I) Catalyst Start->Cu_Cat Pd_Cycle Pd(II) Cycle (Transmetallation) Cu_Cat->Pd_Cycle Anaerobic (Fast) Dimer Glaser Dimer (R-C≡C-C≡C-R) Cu_Cat->Dimer Aerobic (Side Reaction) Product Benzothiophene (Target) Pd_Cycle->Product O2_Trace Trace O2 O2_Trace->Dimer

Figure 1: Kinetic competition between Pd-catalyzed annulation and Cu-mediated oxidative homocoupling.[1]

Troubleshooting Guide
SymptomDiagnosisCorrective Action
High yield of diyne (alkyne dimer) Oxygen contamination in the presence of Cu(I).Switch to Cu-free conditions. Use PdCl2(PPh3)2 with an amine base (e.g., Et3N) in acetonitrile.[1] Copper is not strictly necessary for activated aryl iodides.
Reaction stalls; starting material remains Catalyst poisoning by sulfur.Increase Catalyst Load. Thiolates can bridge Pd centers, deactivating them. Increase Pd loading to 3–5 mol% or use bulky ligands (e.g., XPhos) to prevent catalyst aggregation.[1]
Mixture of dimer and product Rate of alkyne addition is too high.Syringe Pump Addition. Maintain a low steady-state concentration of the alkyne to statistically favor the cross-coupling over the second-order homocoupling.
Protocol 1: Copper-Free Sonogashira Annulation

Designed to eliminate Glaser coupling risks entirely.

  • Preparation: Charge a flame-dried Schlenk flask with o-iodothioanisole (1.0 equiv), PdCl2(MeCN)2 (3 mol%), and XPhos (6 mol%).

  • Inerting: Evacuate and backfill with Argon (3 cycles). Critical: Do not use nitrogen balloons if they are permeable; use a manifold.

  • Solvent: Add degassed acetonitrile (0.2 M concentration) and Cs2CO3 (2.0 equiv).

  • Addition: Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Heat to 80 °C for 12 hours.

  • Validation: Check TLC. The absence of a fluorescent spot moving faster than the alkyne usually indicates successful suppression of the dimer.

Module 2: Thiol-Mediated Condensation

The Issue: In routes utilizing o-mercaptobenzaldehydes or o-halothiophenols, the thiol group is highly prone to oxidation, forming disulfides (Ar-S-S-Ar) .[1] This dimerization is reversible but effectively removes the nucleophile from the reaction, halting cyclization.

Mechanistic Insight

High concentrations favor intermolecular disulfide formation (Second-order kinetics) over intramolecular cyclization (First-order kinetics).[1]

D Thiol Thiol Precursor (Ar-SH) Int_Cycl Intramolecular Attack Thiol->Int_Cycl Dilution (<0.05 M) Oxidation Oxidation (Air/High Conc.) Thiol->Oxidation Benzothiophene Benzothiophene Int_Cycl->Benzothiophene Disulfide Disulfide Dimer (Ar-S-S-Ar) Oxidation->Disulfide Concentration (>0.2 M) Disulfide->Thiol In-situ Reduction Reductant Reductant (PPh3 / Zn) Reductant->Thiol

Figure 2: The concentration-dependent competition between cyclization and disulfide formation.[1]

FAQ: Thiol Handling

Q: I see a major spot on TLC that isn't my product or starting material. Is it the disulfide? A: Likely. Disulfides are non-polar and often run near the starting thiol but do not stain with Ellman’s reagent (which detects free -SH). Test: Treat a small aliquot of your reaction mixture with PPh3 and water. If the spot disappears and returns to Starting Material (SM), it is the disulfide.

Q: How do I recover the reaction if the disulfide has already formed? A: You do not need to toss the batch. Add 1.5 equivalents of Triphenylphosphine (PPh3) and water (trace) to the mixture.[1] PPh3 reduces disulfides back to thiols in situ, allowing the cyclization to proceed.

Protocol 2: "Odorless" In-Situ Deprotection Strategy

Avoids handling free thiols and prevents disulfide dimerization by masking the sulfur.

  • Substrate: Use S-acetyl-2-iodothiophenol (thioacetate protected) instead of the free thiol.

  • Coupling: Perform the Sonogashira coupling with the alkyne first (using the protocol in Module 1).

  • Cyclization (One-Pot):

    • Once the alkyne is coupled, add K2CO3 (2.0 equiv) and MeOH (to make a 10:1 solvent ratio) directly to the vessel.[1]

    • Mechanism: The base cleaves the acetyl group, generating the thiolate anion in situ.

    • Benefit: Because the thiolate is generated slowly and is immediately positioned for intramolecular attack on the alkyne (5-endo-dig or 5-exo-dig), the concentration of free sulfur species remains low, preventing intermolecular dimerization.

Summary of Critical Parameters
ParameterRecommendation for Anti-DimerizationReason
Concentration 0.05 M – 0.1 M High dilution favors intramolecular cyclization over intermolecular dimerization.
Atmosphere Argon (Manifold) Nitrogen balloons are insufficient for sensitive Pd/Cu cycles; O2 leaks cause Glaser coupling.[1]
Ligand Bulky Phosphines (e.g., XPhos, tBu3P) Promotes reductive elimination of the product and prevents formation of inactive Pd-thiolate oligomers.[1]
Additives PPh3 (for thiols) Acts as a scavenger/reductant for any disulfides formed during the reaction.
References
  • Larock Indole/Benzothiophene Synthesis & Heteroannulation

    • Larock, R. C., et al. "Synthesis of aromatic heterocycles via palladium-catalyzed annulation of internal alkynes."[1] The Journal of Organic Chemistry, 1995.[2] Link[1]

  • Suppression of Glaser Coupling

    • Elangovan, A., Wang, Y. H., & Ho, T. I.[1][3] "Sonogashira coupling reaction with diminished homocoupling." Organic Letters, 2003.[1][3][4] Link[1]

  • Disulfide Management in Synthesis

    • Bates, C. G., et al. "Palladium-catalyzed synthesis of benzothiophenes from 2-halothiophenols and alkynes."[1] Organic Letters, 2002.[1][3] Link[1]

  • Mechanistic Reviews

    • Doucet, H., & Hierso, J. C. "Palladium-based catalytic systems for the synthesis of sulfur-containing heterocycles."[1] Chemical Reviews, 2007.[1] Link[1]

Sources

Solubilizing elemental sulfur in ethanol for thiophene ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Elemental Sulfur ( ) for Thiophene Ring Closure (Gewald Reaction)

Ticket ID: S8-ETOH-GEWALD-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering a solubility limit. Elemental sulfur (


, orthorhombic) is practically insoluble in ethanol (approx.[1][2] 0.066 wt% at 25°C).[1][2] However, the Gewald reaction and similar thiophene syntheses proceed routinely in ethanol.[1]

The Solution: You are not trying to physically dissolve sulfur; you are trying to chemically activate it. The "solubilization" is actually a depolymerization reaction driven by your amine base (morpholine, diethylamine, or piperidine) to form soluble alkylammonium polysulfides.[1]

This guide details the mechanism of this activation, a validated Standard Operating Procedure (SOP), and a troubleshooting decision tree.

Module 1: The Solubility Paradox (Mechanism)

Why Sulfur Won't Dissolve

Elemental sulfur exists primarily as stable


 crowns.[1] These are non-polar and have high lattice energy, making them incompatible with polar protic solvents like ethanol.[1] Heating alone provides only negligible increases in physical solubility.[1]
The Amine Activation "Trick"

To "dissolve" sulfur in ethanol, you must break the


 ring. Secondary amines act as nucleophiles, attacking the sulfur ring to form alkylammonium polysulfides .[1][3] These ionic species are highly soluble in ethanol and are the actual reactive species that attack the nitrile intermediate.

Key Insight: If your reaction mixture remains a suspension of yellow powder, your base activation step has failed, not your solvent choice.[1]

Visualization: The Activation Pathway

The following diagram illustrates the transition from insoluble


 to soluble polysulfides.

SulfurActivation cluster_0 Phase 1: Insoluble Suspension cluster_1 Phase 2: Chemical Activation cluster_2 Phase 3: Soluble Species S8 Elemental Sulfur (S8) (Solid, Yellow) Ethanol Ethanol Solvent (Polar) S8->Ethanol Immiscible Base Secondary Amine (Morpholine/Diethylamine) S8->Base Nucleophilic Attack Complex Charge-Transfer Complex Base->Complex Ring Opening Polysulfide Ammonium Polysulfide (Red/Brown Solution) Complex->Polysulfide Equilibrium

Figure 1: The chemical pathway transforming insoluble elemental sulfur into soluble, reactive polysulfide species via amine catalysis.[1]

Module 2: Standard Operating Procedure (SOP)

Protocol: Optimized Gewald Thiophene Synthesis in Ethanol Objective: Maximize sulfur conversion and minimize tar formation.

Reagent Ratios (Stoichiometry)
ComponentEquivalentsRole
Ketone/Aldehyde 1.0Carbon backbone
Activated Nitrile 1.0 - 1.1C2-C3 fragment source
Elemental Sulfur 1.0 - 1.2Thiophene sulfur source
Amine Base 0.5 - 1.0 Catalyst & Solubilizer
Ethanol 3-5 mL/mmolSolvent

> Critical Note: While many papers suggest catalytic amounts (0.1 eq) of base, "stubborn" sulfur batches often require stoichiometric (1.0 eq) amounts of morpholine to fully solubilize.[1]

Step-by-Step Protocol
  • The Pre-Mix (Knoevenagel Step):

    • Combine the ketone/aldehyde and activated nitrile (e.g., malononitrile) in ethanol.[1]

    • Add 0.1 eq of the amine base. Stir at RT for 15-30 mins.[1]

    • Checkpoint: Ensure the condensation product (solid or oil) begins to form.

  • The Sulfur Addition (The Solubilization Step):

    • Add the elemental sulfur (

      
      ) to the reaction vessel.
      
    • CRITICAL: Add the remaining portion of the amine base (0.4 - 0.9 eq) directly onto the sulfur if possible.

  • Thermal Activation:

    • Heat the mixture to 50-60°C . Do not go to reflux immediately.[1]

    • Observation: The yellow sulfur suspension should darken to an orange/red-brown homogenous solution. This indicates polysulfide formation.[1][3][4][5][6][7]

    • Time: This dissolution usually takes 15-45 minutes depending on particle size.[1]

  • Reaction Completion:

    • Once the sulfur is "dissolved" (reacted), increase heat to reflux (approx. 78°C) for 1-4 hours to complete the ring closure.

Module 3: Troubleshooting & FAQs

Diagnostic Flowchart

Use this logic tree to diagnose why your sulfur isn't behaving.

Troubleshooting Start Issue: Sulfur not dissolving CheckTemp Is Temp > 50°C? Start->CheckTemp CheckBase Is Base = Morpholine? CheckTemp->CheckBase Yes ActionHeat Heat to 60°C. Activation is endothermic. CheckTemp->ActionHeat No CheckAge Is Sulfur Old/Oxidized? CheckBase->CheckAge Yes ActionBase Switch to Morpholine. (Higher basicity/nucleophilicity) CheckBase->ActionBase No (Using TEA/Pyridine) ActionGrind Grind Sulfur w/ Mortar. Increase surface area. CheckAge->ActionGrind Yes (Clumpy) ActionCoSolvent Add DMF (10%) or use pre-formed Polysulfide. CheckAge->ActionCoSolvent No (Fine powder)

Figure 2: Troubleshooting logic for persistent sulfur solids in ethanol mixtures.

Frequently Asked Questions

Q1: Can I use Triethylamine (TEA) or Pyridine instead of Morpholine?

  • Answer: Generally, No .[1] TEA is a tertiary amine and lacks the N-H bond required to easily form the intermediate ammonium polysulfide species efficiently. Pyridine is too weak a base.[1] Secondary amines like morpholine or diethylamine are superior because they act as both nucleophiles (to open the ring) and bases.

Q2: The reaction turned into a black tar. What happened?

  • Answer: This is usually due to "thermal runaway" or oxidation.[1]

    • Cause: Heating to reflux before the sulfur has solubilized/activated causes the nitrile to polymerize (tar) before it can react with the sulfur.

    • Fix: Hold the temp at 50°C until the solution turns clear red/brown. Only then ramp to reflux.[1]

Q3: My sulfur is "Pharmaceutical Grade" but still won't dissolve.

  • Answer: Sulfur tends to aggregate.[1] "Micronized" sulfur is preferred.[1] If you only have standard sulfur flowers, grind them vigorously in a mortar and pestle immediately before use to break the oxide/hardened surface layer.[1]

Q4: Can I use a co-solvent?

  • Answer: Yes. If Ethanol is strictly required but failing, adding 10-20% DMF (Dimethylformamide) or DMSO will drastically increase the solubility of the polysulfide intermediates and speed up the reaction.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][8] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte, 99(1), 94-100.[1] [1]

  • Sabnis, R. W., et al. (1999).[1] 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.[1] [1]

  • Putatunda, S., & Chakraborty, D. (2019).[1] Iodine catalyzed Gewald reaction: A facile synthesis of 2-aminothiophenes. Tetrahedron Letters, 60(18), 1259-1262.[1] [1]

  • Wang, R., et al. (2018).[1][9] Measurement and Correlation of the Solubilities of Sulfur S8 in 10 Organic Solvents. Journal of Chemical & Engineering Data, 63(3), 553–558.[1][9] [1]

Sources

Dehydrogenation of tetrahydrobenzothiophene to aromatic benzothiophene yield issues

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers encountering yield issues in the aromatization of 4,5,6,7-tetrahydrobenzo[b]thiophene.

Topic: Optimization of Aromatization Yields (Tetrahydrobenzothiophene


 Benzothiophene)
Ticket ID:  CHEM-SUP-BT-001
Audience:  Medicinal Chemists, Process Chemists
Status:  Resolved / Guide Available

Executive Summary & Decision Matrix

The conversion of 4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) to benzo[b]thiophene (BT) is a classic oxidative dehydrogenation. Yield failures usually stem from three root causes: catalyst poisoning (Pd/C), incomplete reaction (thermal issues), or workup losses (DDQ complexes).

Use the following decision matrix to select the correct protocol for your scale and constraints:

ReagentSelection Start Start: Select Scale & Constraints Scale What is your reaction scale? Start->Scale Small < 1 gram (Discovery Scale) Scale->Small Large > 10 grams (Process/Scale-up) Scale->Large Substrate Substrate Sensitivity? Small->Substrate Sulfur Method B: Elemental Sulfur (S8) (Low Cost, High Temp) Large->Sulfur Standard Industrial Route Robust Acid/Thermal Stable Substrate->Robust Sensitive Acid/Thermal Sensitive Substrate->Sensitive PdC Method C: Pd/C + p-Cymene (Catalytic, Cleanest Product) Robust->PdC DDQ Method A: DDQ (High Cost, Easy Setup) Sensitive->DDQ

Figure 1: Reagent selection logic based on scale and substrate stability.

Critical Protocols & Troubleshooting

Method A: DDQ Oxidation (Recommended for <1g Scale)

The Chemistry: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) acts as a hydride abstractor. It is stoichiometric (requires 2.0–2.2 equivalents). Common Failure: Inability to separate the product from the reduced hydroquinone byproduct (DDHQ), leading to yield loss during column chromatography.

Protocol
  • Stoichiometry: Dissolve THBT (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M concentration).

  • Addition: Add DDQ (2.2 equiv) in portions at room temperature.

  • Reaction: Reflux (

    
    ) for 6–12 hours. Monitor by TLC (DDQ stains brown/red; product is UV active).
    
  • Critical Workup (The "Filter & Wash" Fix):

    • Cool the reaction to room temperature. The reduced DDHQ precipitates significantly in dioxane. Filter off the solid.

    • Concentrate the filtrate. Redissolve in DCM.

    • Wash: Wash the organic layer 3x with saturated aqueous

      
        followed by 1x with 10% 
      
      
      
      (to remove residual oxidant).
    • Dry (

      
      ) and concentrate.
      
Troubleshooting (Q&A)
  • Q: My product is co-eluting with a bright red/brown solid.

    • A: This is the Charge-Transfer (CT) complex between your aromatic product and residual DDQ.

    • Fix: Run a short plug of Basic Alumina (not Silica) before your main column. The basic surface breaks the CT complex and traps the acidic DDHQ.

Method B: Elemental Sulfur Dehydrogenation (Recommended for >10g Scale)

The Chemistry: Radical dehydrogenation evolving


.
Common Failure:  "Tarring out" due to uncontrolled radical polymerization or incomplete conversion due to low temperature.
Protocol
  • Setup: Mix THBT (1.0 equiv) with elemental sulfur (

    
    , 2.5 equiv of S atoms).
    
  • Temperature: Heat the neat mixture (no solvent) or use a high-boiling solvent like diphenyl ether or quinoline.

  • Activation: The reaction must reach

    
     . Below 
    
    
    
    , the reaction is sluggish and promotes dimerization.
  • Duration: Heat until

    
     evolution ceases (monitor with lead acetate paper).
    
  • Workup: Vacuum distillation is the only viable purification method for this scale to avoid sulfur contamination.

Troubleshooting (Q&A)
  • Q: The reaction solidified into a black mass.

    • A: You likely overheated a "neat" reaction without stirring.

    • Fix: Use Diphenyl ether as a solvent. It boils at

      
      , keeping the medium fluid while allowing the necessary high temperature for dehydrogenation.
      
Method C: Catalytic Dehydrogenation (Pd/C)

The Chemistry: Heterogeneous catalysis using Pd surface sites. Common Failure: Catalyst Poisoning. The sulfur atom in benzothiophene binds strongly to Pd, deactivating it (unlike in tetralin


 naphthalene conversions).
Protocol
  • Solvent: Use p-Cymene (Boiling Point

    
    ) or mesitylene.
    
  • Catalyst: High loading is required. Use 10–20 wt% of 10% Pd/C.

  • Hydrogen Scavenger: The solvent (p-cymene) acts as a hydrogen acceptor, but active reflux is required to drive

    
     off the surface.
    
  • Time: 24–48 hours reflux.

Troubleshooting (Q&A)
  • Q: Reaction stalls at 50% conversion.

    • A: The product (Benzo[b]thiophene) is poisoning the catalyst.

    • Fix: Do NOT add more catalyst. Filter the reaction hot, wash the catalyst with hot solvent, and re-subject the filtrate to fresh catalyst. This "double-shot" method is more effective than a single massive loading.

Mechanistic Insight: Why DDQ Works Best for Lab Scale

Understanding the mechanism helps troubleshoot the "stalled reaction" phenomenon. DDQ operates via a stepwise hydride transfer, not a concerted elimination.

DDQMechanism THBT Tetrahydro- benzothiophene Complex Charge Transfer Complex THBT->Complex Mixing DDQ DDQ (Oxidant) DDQ->Complex Cation Carbocation Intermediate Complex->Cation Hydride Abstraction (Rate Limiting) Product Aromatic Benzothiophene Cation->Product -H+ (Proton Loss) DDHQ DDHQ (Precipitate) Cation->DDHQ

Figure 2: Stepwise hydride abstraction mechanism of DDQ.

Insight: If your reaction stalls, it is often because the Proton Loss step is inhibited by acidic byproducts. Adding a weak base (Collidine or


) can sometimes accelerate the second step.

Comparative Data Table

FeatureSulfur (

)
DDQPd/C
Typical Yield 70–85%80–95%40–60%
Reaction Temp



Atom Economy HighLow (High MW waste)High
Purification DistillationChromatography/WashFiltration
Major Risk

Gas (Toxic)
Cyanide residue (Trace)Ring Opening (Desulfurization)
Best For Multi-gram scale<1g, Precious compoundsCompounds sensitive to oxidants

References

  • Gewald Reaction & Precursors

    • Detailed synthesis of the tetrahydro- precursor and subsequent aromatization str
    • Source: Ingole, P. G. (2024).[1] "Design and Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives." African Journal of Biological Sciences.

  • DDQ Mechanism & Application

    • Comprehensive review of DDQ as a dehydrogenation reagent, including the hydride transfer mechanism and workup protocols.
    • Source: "DDQ as a versatile and easily recyclable oxidant: a systematic review." RSC Advances (2021).[2]

  • Catalyst Poisoning (Pd/C)

    • Analysis of sulfur poisoning on Palladium catalysts and the necessity of specific solvents/conditions.
    • Source: "Poisoning and deactivation of palladium catalysts." SciSpace.

  • Benzothiophene Synthesis Overview

    • General review of synthetic routes including oxidative cyclization and dehydrogenation.[3]

    • Source: "Synthesis of Benzothiophene."[4] ChemicalBook.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Methyl 2-amino-1-benzothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, including its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-amino-1-benzothiophene-3-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. This compound, while a valuable intermediate in synthetic chemistry, requires knowledgeable handling as a hazardous waste stream.

Core Principle: Proactive Waste Management

The foundational principle for disposing of this compound is to treat it as a hazardous waste from the moment it is designated for disposal.[1] Improper disposal, such as discarding it in the regular trash or washing it down the drain, is a violation of regulatory standards set by bodies like the Environmental Protection Agency (EPA) and can lead to environmental contamination and significant penalties.[2][3][4] This chemical should never be discharged into waterways or sewer systems.[5]

Part 1: Immediate In-Lab Waste Handling

This initial phase covers the procedures for managing waste as it is generated at the laboratory bench.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. This includes:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against potential splashes.[6][7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[7]

  • Lab Coat: A standard lab coat should be worn to protect from contamination.

Waste Segregation: The First Crucial Step

Proper segregation at the point of generation is critical to prevent dangerous reactions.[4][8]

  • Solid Waste: As this compound is a solid (a yellow to brown crystalline powder), any unused or contaminated material should be collected as solid hazardous waste.[] This includes contaminated items like weigh boats, gloves, and paper towels.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Do not mix this waste stream with other incompatible wastes, such as acids or strong oxidizing agents.[8][10]

  • Empty Containers: The original container of this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent.[1][11] The rinsate from this cleaning process must be collected as hazardous liquid waste.[1]

Part 2: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Federal and local regulations require the formal accumulation of hazardous waste in a designated area within the lab, known as a Satellite Accumulation Area (SAA).[8][12] This area must be at or near the point of generation and under the control of laboratory personnel.[2][12]

Step-by-Step SAA Protocol
  • Designate the SAA: Choose a specific location, such as a designated portion of a chemical fume hood or a secondary containment tray on a bench, as your SAA.[8][13] This area should be clearly marked with a "Hazardous Waste" sign.[13]

  • Select a Compatible Waste Container:

    • The container must be in good condition, free of leaks, cracks, or rust.[1][10]

    • It must be chemically compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[12][13]

    • Do not use food containers like jars for hazardous waste.[8]

    • Ensure the container is kept closed at all times except when adding waste.[1][10][12] This prevents spills and the release of vapors.

  • Properly Label the Waste Container:

    • From the moment the first particle of waste enters the container, it must be labeled.[10]

    • The label must include the words "Hazardous Waste" .[8][10][12]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[8][12] For example: "this compound, ~99%; Methanol, ~1%".

    • Indicate the associated hazards (e.g., Irritant, Toxic).[8]

Disposal Workflow for this compound

G start Waste Generated: This compound decision_solid Is the waste solid or a contaminated item? start->decision_solid collect_solid Collect in a dedicated, compatible solid waste container. decision_solid->collect_solid Yes decision_liquid Is the waste a solution containing the compound? decision_solid->decision_liquid No label_container Label container with: 'Hazardous Waste' Full Chemical Names & % Hazard Information collect_solid->label_container collect_liquid Collect in a dedicated, compatible liquid waste container. decision_liquid->collect_liquid Yes decision_empty Is it an empty original container? decision_liquid->decision_empty No collect_liquid->label_container triple_rinse Triple-rinse with a suitable solvent. decision_empty->triple_rinse Yes collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate dispose_container Dispose of rinsed container in regular trash/recycling (deface label). triple_rinse->dispose_container collect_rinsate->label_container store_saa Store in designated Satellite Accumulation Area (SAA). Keep container closed. label_container->store_saa full_container Is container full (or project complete)? store_saa->full_container full_container->store_saa No request_pickup Arrange for disposal via licensed professional waste service. full_container->request_pickup Yes

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Part 3: Final Disposal Procedures

Once the waste container is full (generally considered 90% capacity to allow for expansion), or when the project generating the waste is complete, final disposal must be arranged.[12][13]

Arranging for Professional Disposal
  • Do Not Stockpile: Avoid long-term storage of chemical waste, as this increases safety risks.[4] Regulations often limit accumulation time; for instance, a full container must be removed from the SAA within three days.[8]

  • Contact Your Institution's EHS Office: Your facility's Environmental Health & Safety (EHS) department is the primary coordinator for chemical waste disposal.[12] They will provide the necessary forms and schedule a pickup.

  • Use a Licensed Waste Disposal Service: The final step is the collection of the waste by a licensed professional waste disposal service.[4][5] This ensures that the chemical will be transported and disposed of in accordance with all federal, state, and local regulations.[5]

Key Disposal Considerations Summary
ParameterGuidelineRationale
Disposal Route Hazardous Waste OnlyThe compound is classified as a hazardous substance, causing skin and eye irritation.[6][14]
Container Type Compatible, sealed container (HDPE, Glass)Prevents leakage, rupture, and reaction with the container material.[8][10]
Labeling "Hazardous Waste" + Full Chemical Names + HazardsEnsures compliance and safety for all handlers by clearly communicating contents and dangers.[11][12]
Storage Location Designated & Labeled Satellite Accumulation Area (SAA)Centralizes waste, maintains control, and complies with EPA/OSHA regulations.[8][12]
Incompatibilities Segregate from strong acids, bases, and oxidizing agents.Prevents potentially violent or hazardous chemical reactions during storage.[4][8]
Final Disposal Via licensed professional waste disposal serviceGuarantees that the waste is managed and destroyed in an environmentally sound and legally compliant manner.[5][14]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the impactful work conducted in the lab does not come at the cost of personal or ecological well-being.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia University Research website.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - Methyl 3-aminothiophene-2-carboxylate.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet - Methyl 3-aminothiophene-2-carboxylate.
  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • CymitQuimica. (2026, January 30). Safety Data Sheet - Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate.
  • Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet - 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester.
  • BOC Sciences. (n.d.). CAS 35212-85-2 Methyl 3-amino-1-benzothiophene-2-carboxylate.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Mobinikhaledi, A., Kalhor, M., & Taheri, L. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404.
  • MLI Environmental. (2025, November 26). Chemical Waste Disposal Guidelines for Educational Facilities.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.